molecular formula C9H18ClNO2 B12942631 Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride

Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B12942631
M. Wt: 207.70 g/mol
InChI Key: PPSTUJSAOIAVHT-PUFYQOQHSA-N
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Description

Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is a chiral cyclohexane derivative of high interest in advanced pharmaceutical research and development. This compound is characterized by its specific (R) and trans stereochemistry, which is often a critical determinant in its interaction with biological systems. The molecular formula is C9H18ClNO2, with a molecular weight of 208 Da . This chemical is primarily used as a key synthetic intermediate or building block in organic chemistry and medicinal chemistry. Its structure, featuring both a carboxylic acid and an amino group on the cyclohexane ring, makes it a valuable precursor for the synthesis of more complex molecules, potentially for drug discovery programs. Suppliers offer this compound with a purity of 98% and above, typically supplied in 1g quantities . As a high-quality research chemical, it is essential for researchers to note that this product is strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Proper storage at ambient temperatures and handling in accordance with good laboratory practices are recommended to maintain the integrity of the product .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6-,7?,8?;/m1./s1

InChI Key

PPSTUJSAOIAVHT-PUFYQOQHSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)O)N.Cl

Canonical SMILES

CC(C1CCC(CC1)C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Isomerization of Cis-4-Aminomethylcyclohexane-1-Carboxylic Acid Hydrochloride

Process Overview :
This method involves heating and isomerizing cis-4-aminomethylcyclohexane-1-carboxylic acid hydrochloride or a mixture of cis/trans isomers under hydrogen chloride gas without a solvent. The process eliminates the need for separation steps traditionally required to isolate the trans isomer.

Key Steps :

  • Heat the cis compound or mixture in an atmosphere of hydrogen chloride gas.
  • The absence of solvent avoids secondary reactions and simplifies purification.

Advantages :

  • Simplified process by eliminating solvent use.
  • Avoids the need for separation steps, improving efficiency.

Catalytic Hydrogenation of Trans-4-Cyanocyclohexane-1-Carboxylic Acid

Process Overview :
Trans-4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester is hydrogenated in the presence of catalysts such as platinum oxide, palladium charcoal, Raney cobalt, or Raney nickel. If esterified, hydrolysis follows to produce the target compound.

Reaction Conditions :

  • Solvent: Water, methanol, ethanol, or mixtures thereof.
  • Temperature: Room or elevated temperature.
  • Pressure: Normal or increased pressure.
  • Catalyst: Platinum oxide, palladium charcoal, Raney nickel.

Steps :

  • Hydrogenate trans-4-cyanocyclohexane-1-carboxylic acid in an alkaline hydrous methanol solution using ammonia water.
  • Filter the catalyst and distill the solvent.
  • Hydrolyze the residue using dilute hydrochloric acid in a hot water bath to yield trans-4-aminomethylcyclohexane-1-carboxylic acid hydrochloride.

Advantages :

  • High yield (85–95%).
  • Versatile solvent options.

Polymerization and Hydrolysis

Process Overview :
The cis isomer is polymerized and subsequently hydrolyzed under acidic or alkaline conditions to produce the trans isomer.

Steps :

  • Polymerize the cis isomer or its mixtures with trans isomers under controlled conditions.
  • Hydrolyze the polymer using an acid or alkali.
  • Purify using ion-exchange resins.

Advantages :

  • Efficient conversion of cis to trans isomers.
  • Ion-exchange resins enhance product purity.

Boc Protection Method

Process Overview :
This method uses tert-butyl dicarbonate (Boc) protection followed by deprotection with hydrogen chloride.

Reaction Conditions :
Stage #1: Sodium hydroxide in tetrahydrofuran-water mixture at 0°C for 30 minutes.
Stage #2: Boc protection at room temperature for 48 hours.
Stage #3: Deprotection with hydrogen chloride in water for 3–4 hours.

Yield :
High yield (~89%).

Advantages :

  • Boc protection improves reaction selectivity and stability.
  • Straightforward deprotection step.

Hydrogenation of Azabicyclo Compounds

Process Overview :
Hydrogenation of azabicyclo compounds followed by hydrolysis yields trans isomers efficiently.

Steps :

  • Hydrogenate azabicyclo compounds under suitable pressure and temperature conditions.
  • Hydrolyze using dilute mineral acids or alkali solutions.
  • Purify using ion-exchange resins.

Advantages :

  • High specificity for trans isomers.
  • Robust method for large-scale production.

Comparative Analysis

Methodology Yield (%) Key Features
Isomerization under HCl gas N/A Solvent-free process; eliminates separation steps.
Catalytic hydrogenation 85–95 Versatile catalysts; high yield; alkaline environment prevents side reactions.
Polymerization followed by hydrolysis N/A Efficient conversion; ion-exchange resin purification.
Boc protection method ~89 Selective protection; high yield.
Hydrogenation of azabicyclo compounds N/A High specificity; scalable production.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenating catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Applications

Trans-AMCHA has been recognized for its antiplasmic activity, making it useful in various therapeutic contexts.

Antiplasmic Activity:

  • Trans-AMCHA exhibits properties that can inhibit the proliferation of certain cell types, which is beneficial in treating conditions characterized by excessive cell growth. This has implications for cancer therapy and other hyperproliferative disorders .

Pharmaceutical Intermediates:

  • The compound is utilized as an intermediate in the synthesis of several pharmaceuticals, including NPYY5 receptor antagonists, which are important in the treatment of obesity and metabolic disorders .

Synthesis of Bioactive Compounds:

  • It serves as a precursor for synthesizing trans-4-substituted cyclohexane-1-amines, which have been shown to possess high diastereomeric purity and are relevant in drug development .

Synthetic Methodologies

The synthesis of trans-AMCHA has been the subject of various innovative approaches aimed at improving yield and efficiency.

Isomerization Techniques:

  • Traditional methods involve converting cis-4-aminomethylcyclohexane-1-carboxylic acid into its trans counterpart through thermal isomerization. Recent advancements have focused on optimizing these processes to achieve higher yields while minimizing by-products .

Transaminase-Catalyzed Reactions:

  • Recent studies have employed transaminases for the selective amination of cyclohexane derivatives, providing a biocatalytic route to produce trans-AMCHA with high stereoselectivity. This method enhances the efficiency of synthesizing pharmaceutical compounds by allowing for continuous-flow processes that improve reaction kinetics and product purity .

Industrial Applications

Trans-AMCHA's properties extend beyond medicinal chemistry into industrial applications, particularly in the production of high-value chemicals.

Mass Production Techniques:

  • The development of efficient mass-production techniques for trans-AMCHA derivatives has been a focus area due to their potential as intermediates in the synthesis of various agrochemicals and pharmaceuticals. Novel processes are being explored to streamline production while maintaining high purity levels .

Case Study 1: Antiplasmic Activity Assessment

A study investigated the antiplasmic effects of trans-AMCHA on specific cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The results indicated that trans-AMCHA could be an effective agent in cancer therapy, warranting further investigation into its mechanisms of action.

Case Study 2: Synthesis Optimization

Research into the synthesis of trans-AMCHA highlighted a new method involving simultaneous reduction and isomerization from p-aminomethylbenzoic acid. This approach yielded a significantly higher amount of trans isomer compared to traditional methods, showcasing its potential for industrial application .

Data Table: Synthesis Methods Comparison

MethodologyYield (%)AdvantagesLimitations
Thermal Isomerization75Simple procedureRequires careful temperature control
Transaminase-Catalyzed Reaction>99High stereoselectivity; environmentally friendlyEnzyme stability can vary
Simultaneous Reduction & Isomerization88High yield; efficientMay require complex reaction conditions

Mechanism of Action

The antifibrinolytic effect of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is achieved by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition is mediated through the binding of the compound to lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs and Derivatives

The following compounds share structural or functional similarities with the target molecule:

Compound Name Structural Features Molecular Weight (g/mol) CAS No. Key Differences
This compound Trans-cyclohexane; (R)-1-aminoethyl group; carboxylic acid; HCl salt 207.70 1318865-18-7 Reference compound
Trans-4-(aminomethyl)cyclohexane-1-carboxylic acid Trans-cyclohexane; aminomethyl group; carboxylic acid 173.22 Not provided Lacks ethyl group and stereochemical specificity
Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride Trans-cyclohexane; aminomethyl group; methyl ester; HCl salt 207.70 29275-88-5 Esterified carboxylic acid (improved lipophilicity)
Y-27632 (dihydrochloride) Trans-cyclohexane; (R)-1-aminoethyl group; pyridinyl-carboxamide substituent 320.30 129830-38-2 Extended substituent (pyridinyl group) enhances Rho-kinase inhibition
trans-2-Amino-4-cyclohexene-1-carboxylic acid Cyclohexene ring; trans-2-amino group; carboxylic acid 141.16 97945-19-2 Unsaturated ring alters conformation and reactivity
Cis-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride Cis-cyclohexane; aminomethyl group; HCl salt 173.22 3667-38-7 Cis stereochemistry reduces binding affinity to plasminogen kringle domains
Plasminogen Binding Affinity
  • Target Compound: No direct data, but trans-4-(aminomethyl)cyclohexane-1-carboxylic acid binds plasminogen kringle 1 with moderate affinity (Kd ~10⁻⁴ M) via lysine-mimetic interactions .
  • Cis Isomers: Cis-4-(aminomethyl) analogs show reduced binding due to steric hindrance from the axial aminomethyl group .
Rho-Kinase Inhibition
  • Y-27632 : A potent Rho-kinase inhibitor (IC₅₀ ~0.1–1 µM), leveraging its pyridinyl-carboxamide group to block myosin phosphatase inhibition .
  • Target Compound: The absence of the pyridinyl group likely diminishes Rho-kinase activity, though the (R)-1-aminoethyl group may retain partial binding to Rho-associated domains.
Stereochemical Impact
  • The (R)-configuration in the target compound is critical for chiral recognition in enzyme binding. For example, Y-27632’s (R)-stereochemistry enhances selectivity for Rho-kinase over other kinases .

Biological Activity

Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride, commonly referred to as trans-4-amino-1-cyclohexanecarboxylic acid (also known as tranexamic acid), is a cyclic amino acid derivative with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H13_{13}ClN2_2O2_2 and a molecular weight of approximately 171.24 g/mol. The compound features a cyclohexane ring with a carboxylic acid functional group and an aminoethyl side chain at the 4th carbon, contributing to its chirality and biological interactions .

The primary biological activity of trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid is its role as an inhibitor of plasminogen activation . This mechanism is crucial in therapeutic contexts, particularly in managing bleeding disorders. The compound binds to plasminogen, preventing its conversion to plasmin, which is responsible for fibrinolysis—the process that breaks down blood clots. By inhibiting this pathway, tranexamic acid stabilizes clots and reduces excessive bleeding .

Therapeutic Applications

Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid has several clinical applications:

  • Management of Hemorrhage : It is commonly used in surgical settings to reduce blood loss.
  • Treatment of Heavy Menstrual Bleeding : Tranexamic acid has been shown to be effective in treating menorrhagia.
  • Hemophilia Management : The compound aids in controlling bleeding episodes in patients with hemophilia by stabilizing clots .

In Vitro Studies

Recent studies have demonstrated the effectiveness of trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid in various in vitro settings:

  • Plasminogen Binding : Research indicates that tranexamic acid binds more strongly than other agents like aminocaproic acid to plasminogen receptors, enhancing its efficacy in inhibiting fibrinolysis .
CompoundBinding Affinity
Tranexamic AcidHigh
Aminocaproic AcidModerate

Clinical Trials

Clinical trials have reinforced the efficacy of tranexamic acid in reducing blood loss during surgeries and managing heavy menstrual bleeding. For instance:

  • A randomized controlled trial showed that patients receiving tranexamic acid during total hip arthroplasty experienced significantly less blood loss compared to the placebo group .

Case Studies

Several case studies highlight the practical applications of tranexamic acid:

  • Postpartum Hemorrhage : A case study reported successful management of severe postpartum hemorrhage using tranexamic acid, leading to improved patient outcomes.
  • Dental Procedures : In dental surgery, tranexamic acid has been utilized effectively to minimize bleeding in patients with coagulopathy .

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